2-Cyclopropylbut-3-yn-2-ol chemical properties
2-Cyclopropylbut-3-yn-2-ol chemical properties
An In-depth Technical Guide to 2-Cyclopropylbut-3-yn-2-ol: Properties, Reactivity, and Synthetic Utility
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern organic synthesis and drug discovery, the demand for novel, versatile building blocks is perpetual. Molecules that offer a unique combination of structural motifs and reactive handles are of paramount importance. 2-Cyclopropylbut-3-yn-2-ol, a tertiary propargylic alcohol, is one such compound. It elegantly combines the strained, spirocyclic nature of a cyclopropyl group with the linear rigidity and reactivity of a terminal alkyne, all centered around a chiral tertiary alcohol. This guide provides a comprehensive technical overview of 2-Cyclopropylbut-3-yn-2-ol, intended for researchers, chemists, and drug development professionals. We will delve into its synthesis, spectroscopic properties, rich chemical reactivity, and potential applications, offering field-proven insights and detailed experimental context.
Molecular Structure and Physicochemical Properties
2-Cyclopropylbut-3-yn-2-ol (CAS No: 4378-02-3) is an organic compound with the molecular formula C₇H₁₀O.[1] Its structure features a cyclopropyl ring and a terminal acetylene group attached to a central carbon atom, which also bears a hydroxyl group and a methyl group. This unique amalgamation of functional groups dictates its chemical behavior and synthetic potential.
The cyclopropyl moiety is known to confer unique pharmacological properties when incorporated into drug candidates, such as enhanced metabolic stability and improved binding affinity.[2] The terminal alkyne serves as a versatile handle for a myriad of transformations, including click chemistry, coupling reactions, and hydrogenations.[2] The tertiary alcohol provides a site for further functionalization and influences the reactivity of the adjacent groups.
Table 1: Physicochemical Properties of 2-Cyclopropylbut-3-yn-2-ol
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O | [1] |
| Molecular Weight | 110.15 g/mol | [1] |
| CAS Number | 4378-02-3 | [1] |
| Boiling Point | ~150-155 °C (predicted) | [3] |
| Density | ~0.90 g/cm³ (predicted) | [3] |
| Appearance | Colorless liquid (predicted) | [3] |
| Solubility | Soluble in common organic solvents like ethanol and ether. | [3] |
Synthesis of 2-Cyclopropylbut-3-yn-2-ol
The most direct and common method for synthesizing tertiary propargylic alcohols is through the nucleophilic addition of a metal acetylide to a ketone.[4][5] For 2-Cyclopropylbut-3-yn-2-ol, this involves the reaction of cyclopropylacetylene with acetone. The reaction proceeds via the deprotonation of cyclopropylacetylene to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of acetone.
Experimental Protocol: Synthesis via Alkynylation of Acetone
This protocol describes a standard laboratory procedure for the synthesis of 2-Cyclopropylbut-3-yn-2-ol.
Materials:
-
Cyclopropylacetylene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, argon supply
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is charged with anhydrous THF (50 mL) and cyclopropylacetylene (1.0 eq). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium in hexanes (1.05 eq) is added dropwise to the stirred solution via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the lithium cyclopropylacetylide is observed. The mixture is stirred for an additional 30 minutes at -78 °C.
-
Addition to Ketone: Anhydrous acetone (1.1 eq), dissolved in a small amount of anhydrous THF, is added dropwise from the dropping funnel over 20 minutes. The reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Workup: The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Cyclopropylbut-3-yn-2-ol.
Causality: The use of a strong, non-nucleophilic base like n-BuLi is critical for the quantitative deprotonation of the terminal alkyne without competing side reactions. The low temperature (-78 °C) is essential to prevent side reactions and ensure kinetic control of the addition.
Workflow Diagram
Caption: Mechanism of the Meyer-Schuster rearrangement.
Selective Hydrogenation
The triple bond in 2-Cyclopropylbut-3-yn-2-ol can be selectively reduced. This is a synthetically valuable transformation, as it allows access to allylic or saturated alcohols.
-
To Alkene: Using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) or other poisoned palladium catalysts results in syn-addition of hydrogen to form the corresponding (Z)-allylic alcohol, 2-cyclopropylbut-3-en-2-ol.
-
To Alkane: Complete reduction of the alkyne to an alkane can be achieved using catalysts like Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, yielding 2-cyclopropylbutan-2-ol. [6][7]
Reactions of the Cyclopropyl Ring
The strained cyclopropane ring is susceptible to ring-opening reactions under electrophilic or acidic conditions. [8][9]The presence of the adjacent tertiary alcohol can facilitate this process by stabilizing the resulting carbocationic intermediate. This reactivity opens pathways to linear or larger cyclic structures, which are not readily accessible otherwise. For example, treatment with a strong acid could lead to a ring-opened carbocation that can be trapped by nucleophiles.
Coupling Reactions
The terminal alkyne is an excellent substrate for various transition-metal-catalyzed coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of a C-C bond between the terminal alkyne and an aryl or vinyl halide, providing access to a diverse range of more complex molecular architectures.
Applications in Research and Drug Development
2-Cyclopropylbut-3-yn-2-ol is not just a chemical curiosity; it is a potent synthetic intermediate. [3][10]
-
Pharmaceutical Scaffolding: The cyclopropyl group is a "bioisostere" for phenyl rings and other groups, often improving metabolic profiles and target engagement of drug candidates. [2]The rigid alkyne linker can be used to position other pharmacophores with high precision.
-
Complex Molecule Synthesis: It serves as a starting point for the synthesis of natural products and other complex organic molecules where the specific stereochemistry and functionality are crucial. [11]* Materials Science: The alkyne functionality can be used for polymerization or for grafting onto surfaces via "click" reactions, suggesting potential applications in materials science. [2]
Safety and Handling
As with any reactive chemical, proper safety protocols must be observed when handling 2-Cyclopropylbut-3-yn-2-ol.
-
Hazards: The compound is expected to be a flammable liquid. It may cause skin and eye irritation. [3]* Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.
Conclusion
2-Cyclopropylbut-3-yn-2-ol stands out as a building block of significant potential. Its synthesis is straightforward, and its unique combination of a cyclopropyl ring, a tertiary alcohol, and a terminal alkyne provides a rich platform for diverse chemical transformations. For the medicinal chemist, it offers a scaffold that blends metabolic stability with versatile functionalization. For the synthetic chemist, it is a key intermediate for constructing complex molecular targets. Understanding its core chemical properties, as detailed in this guide, is the first step toward unlocking its full synthetic utility.
References
-
PubChem. (n.d.). 2-Cyclopropyl-3-methylbutan-2-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]
-
ChemBK. (2024, April 10). 2-Cyclopropylbutan-2-ol. Retrieved from [Link]
-
Metabolomics. (2023, September 11). Cyclopropyl carbinol: properties, applications in organic synthesis and safety. Retrieved from [Link]
-
ResearchGate. (n.d.). List of tertiary propargylic alcohols 1 and electron-rich arenes 2.... Retrieved from [Link]
-
Teasdale, F. (n.d.). Understanding the Applications of Cyclopropyl Acetylene in Modern Chemistry. Retrieved from [Link]
- DePuy, C. H. (1970). The Chemistry of Cyclopropanols. Accounts of Chemical Research, 1(11), 333-339.
-
NIH. (2022, August 12). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Retrieved from [Link]
-
NIH. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]
- Waser, J., & De Simone, F. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry, 63(3), 114-118.
-
MDPI. (2021, April 15). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]
-
ResearchGate. (2021). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
Sources
- 1. 2-CYCLOPROPYL-3-BUTYN-2-OL | 4378-02-3 [amp.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 5. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction | CHIMIA [chimia.ch]
- 10. Buy 2-Cyclopropylbut-3-yn-2-ol (EVT-1614029) | 4378-02-3 [evitachem.com]
- 11. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
